molecular formula C8H7BrO4S B6202925 2-bromo-6-methanesulfonylbenzoic acid CAS No. 1898310-47-8

2-bromo-6-methanesulfonylbenzoic acid

Cat. No.: B6202925
CAS No.: 1898310-47-8
M. Wt: 279.1
InChI Key:
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Description

2-bromo-6-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7BrO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by a bromine atom and a methanesulfonyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methanesulfonylbenzoic acid typically involves the bromination of 6-methanesulfonylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 2-azido-6-methanesulfonylbenzoic acid or 2-thiocyanato-6-methanesulfonylbenzoic acid.

    Reduction: Formation of 2-bromo-6-methylbenzoic acid.

    Oxidation: Formation of 2-bromo-6-methanesulfonylbenzenesulfonic acid.

Scientific Research Applications

2-bromo-6-methanesulfonylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-bromo-6-methanesulfonylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and methanesulfonyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-fluorobenzoic acid
  • 2-bromo-6-methylbenzoic acid
  • 2-bromo-6-chlorobenzoic acid

Uniqueness

2-bromo-6-methanesulfonylbenzoic acid is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and properties. The methanesulfonyl group is a strong electron-withdrawing group, making the compound more reactive towards nucleophilic substitution reactions compared to its analogs. Additionally, the combination of these functional groups can lead to unique biological activities and applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-6-methanesulfonylbenzoic acid can be achieved through a multi-step process involving the bromination of benzoic acid, followed by sulfonylation and methylation reactions.", "Starting Materials": [ "Benzoic acid", "Bromine", "Sulfuric acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Bromination of benzoic acid", "In a fume hood, add 10 g of benzoic acid to a round-bottom flask and dissolve it in 50 mL of glacial acetic acid.", "Add 5 mL of bromine dropwise to the flask while stirring vigorously.", "Heat the mixture to 60°C for 2 hours.", "Cool the mixture to room temperature and pour it into a separatory funnel.", "Extract the mixture with 50 mL of ethyl acetate and wash the organic layer with 50 mL of water.", "Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "Evaporate the solvent under reduced pressure to obtain 2-bromobenzoic acid as a white solid.", "Step 2: Sulfonylation of 2-bromobenzoic acid", "In a fume hood, add 5 g of 2-bromobenzoic acid to a round-bottom flask and dissolve it in 50 mL of dichloromethane.", "Add 5 mL of sulfuric acid and 5 g of methanesulfonyl chloride to the flask while stirring vigorously.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour it into a separatory funnel.", "Extract the mixture with 50 mL of water and wash the organic layer with 50 mL of 5% sodium bicarbonate solution.", "Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "Evaporate the solvent under reduced pressure to obtain 2-bromo-6-methanesulfonylbenzoic acid as a white solid.", "Step 3: Purification of 2-bromo-6-methanesulfonylbenzoic acid", "Dissolve the crude product in 50 mL of ethyl acetate and filter the solution.", "Add 50 mL of water to the filtrate and adjust the pH to 2 with hydrochloric acid.", "Extract the mixture with 50 mL of ethyl acetate and wash the organic layer with 50 mL of water.", "Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "Evaporate the solvent under reduced pressure to obtain pure 2-bromo-6-methanesulfonylbenzoic acid as a white solid." ] }

CAS No.

1898310-47-8

Molecular Formula

C8H7BrO4S

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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